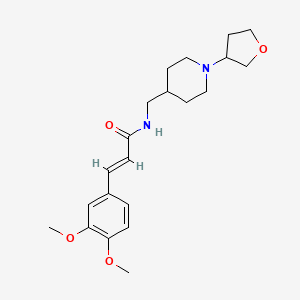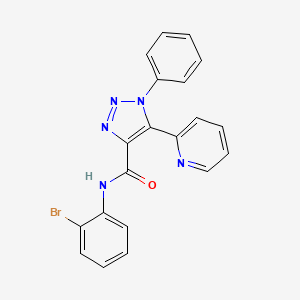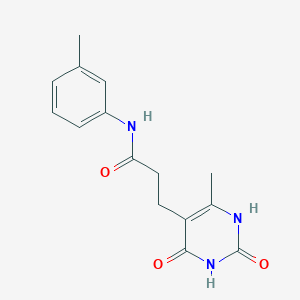
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Structure and Polymer Synthesis
Research into related compounds, such as aminoxyl and piperidinyl acrylamide monomers, has revealed their significance in the preparation of redox-active polymers. These studies, focusing on molecular structures, have shown how these compounds can be used to create materials with specific physical properties, such as hydrogen bonding patterns that influence packing and stability. This information is critical for developing advanced materials with tailored properties for specific applications (Goswami et al., 2015).
Central Nervous System Agents
Compounds structurally related to (E)-3-(3,4-dimethoxyphenyl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide have been synthesized with the potential to act as central nervous system agents. The synthesis of these compounds was prompted by their structural similarities to known antidepressants. Such research indicates the potential for developing new therapeutic agents targeting the CNS, showcasing the broader pharmacological applications of these chemical frameworks (Bauer et al., 1976).
Drug Design and Molecular Interaction
Further investigations into compounds with piperidine structures have been conducted to understand their interactions with biological receptors, such as the CB1 cannabinoid receptor. Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, for example, have provided insights into the conformational preferences and molecular interactions that govern receptor binding. Such research contributes to drug design by revealing how structural modifications can influence biological activity, potentially leading to the development of new drugs with improved efficacy and safety profiles (Shim et al., 2002).
Antiallergic and Anticancer Activities
Research into acrylamide derivatives has also highlighted their potential as antiallergic and anticancer agents. Studies on specific N-substituted acrylamides have shown promising results in preclinical models, demonstrating significant inhibitory activities against allergic reactions and various cancer cell lines. This line of research underscores the therapeutic potential of acrylamide derivatives in treating allergies and cancer, contributing to the ongoing search for more effective treatments (Nishikawa et al., 1989; Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-25-19-5-3-16(13-20(19)26-2)4-6-21(24)22-14-17-7-10-23(11-8-17)18-9-12-27-15-18/h3-6,13,17-18H,7-12,14-15H2,1-2H3,(H,22,24)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLBLEPRZGUYJV-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2CCN(CC2)C3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684550.png)
![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2684551.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2684554.png)
![N-(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2684556.png)
![N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2684559.png)

![3-methanesulfonyl-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2684561.png)

![2-{4-[(2,5-Dimethoxyphenyl)methyl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2684564.png)

![8-(indolin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2684570.png)


